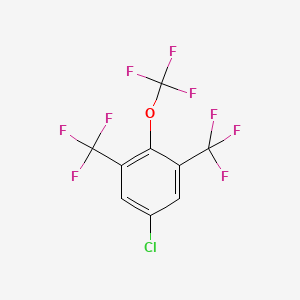
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination reaction, where benzene reacts with trifluoromethane in the presence of a chromium chloride catalyst . Another method involves the iodination reaction, where 1,3-diiodobenzene reacts with trifluoromethane in the presence of iron iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized reactors and catalysts to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound lacks the chloro and trifluoromethoxy groups but shares the trifluoromethyl groups, making it a useful comparison for studying the effects of additional substituents.
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound has a bromine atom instead of a chlorine atom, providing insights into the influence of different halogens on the compound’s properties.
Uniqueness
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, trifluoromethoxy, and chloro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications.
Properties
Molecular Formula |
C9H2ClF9O |
|---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethoxy)-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-3-1-4(7(11,12)13)6(20-9(17,18)19)5(2-3)8(14,15)16/h1-2H |
InChI Key |
SZMBDLSZQCCEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

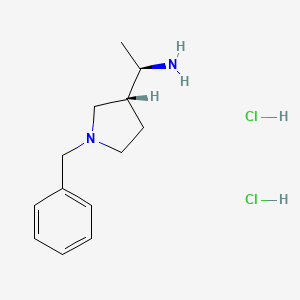
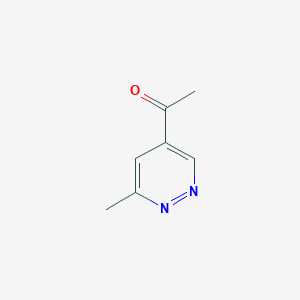
![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
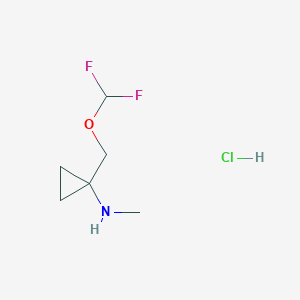
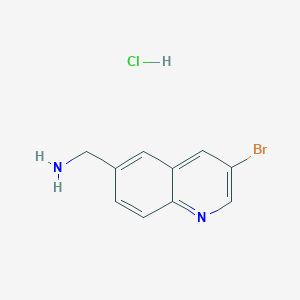


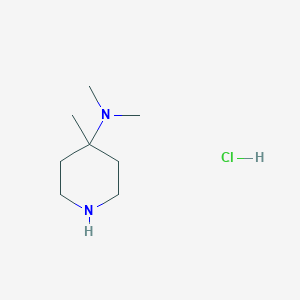
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
